molecular formula C18H18N2O2 B2916942 6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole CAS No. 2411219-85-5

6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole

Cat. No.: B2916942
CAS No.: 2411219-85-5
M. Wt: 294.354
InChI Key: JTJLTQZFKSDHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the aziridine ring, a three-membered nitrogen-containing ring, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-1,3-benzoxazole with a benzylaziridine derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydride, to deprotonate the benzoxazole and facilitate the nucleophilic attack on the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Electrophiles: Halogens (chlorine, bromine), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Another heterocyclic compound with a similar structure, known for its diverse pharmacological activities.

    Benzisoxazole: Shares structural similarities with benzoxazole and is used in various medicinal applications.

Uniqueness

6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole is unique due to the presence of both the benzoxazole and aziridine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-[(1-benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-19-17-8-7-16(9-18(17)22-13)21-12-15-11-20(15)10-14-5-3-2-4-6-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJLTQZFKSDHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OCC3CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.